An In-depth Technical Guide to 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone: Synthesis, Properties, and Therapeutic Potential
Introduction
The imidazolidinone core, particularly its thio-substituted analogue, 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin), represents a privileged scaffold in medicinal chemistry.[1][2][3] These heterocyclic compounds are sulfur analogues of hydantoins, where a thiocarbonyl group replaces a carbonyl group at the C2 position.[1][3] The versatile structure of the thiohydantoin ring allows for extensive functionalization at various positions, leading to a diverse range of biological activities.[1] This guide focuses on a specific derivative, 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, providing a comprehensive overview of its chemical identity, synthesis, and potential applications for researchers and drug development professionals.
Chemical Identity and Structure
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for the compound is 5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one . However, the name 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone is more commonly used in scientific literature and chemical catalogs. This compound is a member of the 2-thiohydantoin family of heterocyclic compounds.[1][4]
Chemical Structure
The chemical structure of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone consists of a central five-membered imidazolidinone ring with an ethyl group at position 5, a phenyl group at position 3, a carbonyl group at position 4, and a thiocarbonyl group at position 2.
Figure 1: Chemical structure of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Protocol
The synthesis of 5-substituted-3-phenyl-2-thiohydantoins is well-established in the context of peptide chemistry, particularly through the Edman degradation reaction.[5] A plausible and efficient synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone can be achieved through the reaction of the corresponding α-amino acid, 2-aminobutanoic acid, with phenyl isothiocyanate.
Experimental Protocol: Synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone
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Step 1: Formation of the Phenylthiocarbamoyl (PTC) Amino Acid
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Dissolve 2-aminobutanoic acid (1 equivalent) in a mixture of pyridine and water (1:1 v/v) at room temperature.
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To this solution, add phenyl isothiocyanate (1.1 equivalents) dropwise while stirring.
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Maintain the reaction at a slightly alkaline pH (around 8.5-9.0) by the addition of a suitable base, such as triethylamine, if necessary.
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Allow the reaction to proceed for 1-2 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the PTC-amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Cyclization to the Thiohydantoin
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Suspend the dried PTC-amino acid in an anhydrous acidic medium, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
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Heat the mixture at a moderately elevated temperature (e.g., 50-60 °C) for 1-2 hours.
-
Monitor the cyclization reaction by TLC.
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After the reaction is complete, remove the acid under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.
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Figure 2: Synthetic workflow for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Range |
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 150-200 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water. |
| LogP | 1.5 - 2.5 (Predicted) |
Table 1: Predicted Physicochemical Properties.
Spectroscopic characterization is crucial for confirming the structure of the synthesized compound. The expected spectral data are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl protons. - A triplet for the methyl protons of the ethyl group. - A quartet or multiplet for the methylene protons of the ethyl group. - A multiplet for the proton at the C5 position. - A broad singlet for the N-H proton (may be exchangeable with D₂O). |
| ¹³C NMR | - Resonances in the aromatic region (δ 125-140 ppm). - A signal for the thiocarbonyl carbon (C=S) typically downfield (δ > 180 ppm). - A signal for the carbonyl carbon (C=O) (δ ~170-180 ppm). - Resonances for the ethyl group carbons and the C5 carbon. |
| IR (cm⁻¹) | - N-H stretching vibration (~3200 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic). - C=O stretching vibration (~1700-1750 cm⁻¹). - C=S stretching vibration (~1100-1250 cm⁻¹). - Aromatic C=C stretching vibrations. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight. |
Table 2: Expected Spectroscopic Data.
Potential Applications in Drug Discovery and Development
The 2-thioxoimidazolidin-4-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] The nature and position of substituents on the thiohydantoin ring play a critical role in determining the specific pharmacological profile.[1]
Anticancer Activity
Numerous derivatives of 5-arylidene-2-thioxoimidazolidin-4-ones have demonstrated significant potential as anticancer agents.[6] These compounds have been shown to inhibit various cellular targets, including DNA topoisomerase I.[1] The introduction of an ethyl group at the C5 position and a phenyl group at the N3 position in 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone may confer specific interactions with biological targets, making it a candidate for anticancer drug discovery programs.
Antimicrobial and Antiviral Activity
The thiohydantoin core is present in several compounds with documented antimicrobial and antiviral properties.[2][3] These derivatives have been investigated for their activity against a range of pathogens, including bacteria, fungi, and viruses like HIV.[3] The lipophilic nature of the phenyl and ethyl substituents in the target molecule could enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.
Other Potential Therapeutic Areas
Beyond oncology and infectious diseases, thiohydantoin derivatives have been explored for a variety of other therapeutic applications, including:
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Anticonvulsant activity
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Anti-inflammatory effects [3]
-
Antitubercular activity [2]
-
Antidiabetic properties
The diverse biological activities associated with this chemical class underscore the potential of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone as a starting point for the development of novel therapeutic agents.
Conclusion
5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone is a member of the pharmacologically significant 2-thiohydantoin class of compounds. Its synthesis can be readily achieved through established chemical routes, and its structure offers multiple points for further modification to optimize biological activity. The extensive research on related thiohydantoin derivatives provides a strong rationale for the investigation of this specific molecule in various drug discovery and development programs, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers to explore the therapeutic potential of this promising chemical entity.
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